molecular formula C8H13ClN2 B13181311 2-(4-Chlorobutyl)-1-methyl-1h-imidazole

2-(4-Chlorobutyl)-1-methyl-1h-imidazole

Cat. No.: B13181311
M. Wt: 172.65 g/mol
InChI Key: PJMBMLQJBPAPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobutyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a chlorobutyl side chain and a methyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-1-methyl-1h-imidazole typically involves the alkylation of 1-methylimidazole with 1,4-dichlorobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1-methyl-1h-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azidobutyl)-1-methyl-1h-imidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide.

Scientific Research Applications

2-(4-Chlorobutyl)-1-methyl-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl side chain can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobutyl)-1-methyl-1h-imidazole
  • 2-(3-Chloropropyl)-1-methyl-1h-imidazole
  • 2-(4-Chlorobutyl)-1,3-dioxolane

Uniqueness

2-(4-Chlorobutyl)-1-methyl-1h-imidazole is unique due to its specific combination of a chlorobutyl side chain and a methyl-imidazole core. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorobutyl group allows for selective nucleophilic substitution reactions, which may not be as feasible with other halogenated analogs.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-(4-chlorobutyl)-1-methylimidazole

InChI

InChI=1S/C8H13ClN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3

InChI Key

PJMBMLQJBPAPQC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.